(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride
Description
(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride (CAS: 1092279-01-0) is a triazole-derived compound with the molecular formula C5H10ClN4S and a molecular weight of 158.22 g/mol . It is a hydrochloride salt, enhancing its aqueous solubility (e.g., stock solutions at 10 mM in solvents like DMSO or water) and stability for research applications . The compound features a methylthio (-SMe) group at the 5-position of the triazole ring and a methyl-substituted amine at the 3-position. Its purity exceeds 97%, and it is stored at 2–8°C for laboratory use .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S.ClH/c1-9-4(3-6)7-8-5(9)10-2;/h3,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRIEAOZDORDJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride typically involves the reaction of 4-methyl-5-(methylthio)-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the methanamine group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The methylthio group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole derivatives are widely studied due to their versatility in medicinal chemistry and materials science. Below is a detailed comparison of the target compound with key analogs:
Structural Modifications and Substituent Effects
Key Observations:
- Substituent Effects: Methylthio (-SMe): In the target compound, the methylthio group contributes moderate lipophilicity and electron-donating properties, balancing solubility and membrane permeability .
Salt Forms : Hydrochloride salts (target compound, ) are favored for improved aqueous solubility and crystallinity, critical for formulation in pharmacological studies .
Biological Activity
(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound is synthesized through the reaction of 4-methyl-5-(methylthio)-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions. The final product is obtained by adding hydrochloric acid to the intermediate formed during the reaction .
Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C5H10N4S |
| Molecular Weight | 158.23 g/mol |
| IUPAC Name | (4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methanamine |
| InChI | InChI=1S/C5H10N4S/c1-9-4(3-6)7-8-5(9)10-2/h3,6H2,1-2H3 |
| Canonical SMILES | CN1C(=NN=C1SC)CN |
Antimicrobial Properties
Research indicates that triazole derivatives exhibit substantial antimicrobial activity. For instance, compounds derived from similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The triazole ring's ability to interact with biological targets enhances its potential as an antimicrobial agent .
Key Findings:
- Antibacterial Activity: Compounds similar to this compound have demonstrated MIC values indicating robust antibacterial properties against E. coli and Candida albicans .
- Antifungal Activity: The triazole moiety is known for its antifungal properties due to its mechanism of inhibiting fungal cytochrome P450 enzymes .
Anticancer Potential
The compound has been explored for its anticancer activities. Studies show that derivatives of triazole can inhibit the proliferation of various cancer cell lines. The IC50 values for these compounds often fall below 10 µg/mL in certain cancer types, indicating strong cytotoxic effects .
Table: IC50 Values of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 16d | HeLa | < 10 |
| Compound 17a | SKOV-3 | < 10 |
| Compound 16c | MCF-7 | < 10 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function.
- Modulation of Signaling Pathways: The compound may activate or inhibit various signaling pathways crucial for cellular processes .
Case Studies
Several studies have investigated the efficacy of triazole derivatives:
- Antimicrobial Study: A study evaluated the antibacterial activity of several triazole derivatives against clinical strains. Compounds demonstrated significant activity with low MIC values .
- Anticancer Research: In vitro studies on cancer cell lines revealed that certain derivatives exhibited potent antiproliferative effects with favorable safety profiles .
Q & A
Q. What are the optimal synthetic routes for (4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanamine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of hydrazide intermediates. For example, hydrazides can react with carbon disulfide or thiourea to form 5-mercapto-1,2,4-triazole intermediates, which are then alkylated with methyl iodide or other alkylating agents to introduce the methylthio group . Key steps include:
- Hydrazide formation : Starting from carboxylic acid hydrazides.
- Cyclization : Using thiourea or CS₂ under basic conditions (e.g., KOH/ethanol) to form the triazole core.
- Alkylation : Introducing methylthio groups via methyl iodide or chloroacetone.
Yield optimization requires precise control of temperature (e.g., reflux in ethanol), stoichiometry, and purification via recrystallization (e.g., ethanol-DMF mixtures) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the triazole ring (δ 8.1–8.3 ppm for triazole protons) and methylthio group (δ 2.5–2.7 ppm) .
- IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 650–700 cm⁻¹ (C-S bond) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 220.06 for [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (±0.3%) .
Q. How does the methylthio substituent influence the compound’s chemical reactivity?
The methylthio group (-SMe) enhances nucleophilic substitution reactivity due to sulfur’s electron-donating effects. For example:
- Oxidation : Converts -SMe to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using H₂O₂ or mCPBA .
- Alkylation/arylation : Reacts with electrophiles (e.g., benzyl bromides) to form thioether derivatives .
- Coordination chemistry : Acts as a soft ligand for transition metals (e.g., Cu²⁺), relevant in catalysis .
Advanced Research Questions
Q. What is the mechanistic basis for its reported enzyme inhibitory activity, and how can this be validated experimentally?
The compound inhibits enzymes (e.g., acetylcholinesterase or glucose metabolism enzymes) via:
- Active-site binding : The triazole nitrogen and sulfur atoms form hydrogen bonds or coordinate with catalytic residues (e.g., serine in AChE) .
- Allosteric modulation : The methylthio group may stabilize hydrophobic pockets.
Validation methods : - Kinetic assays : Measure IC₅₀ values using Ellman’s method for AChE .
- Docking studies : Molecular modeling (e.g., AutoDock) predicts binding poses .
- Site-directed mutagenesis : Confirm critical residues via enzyme mutants .
Q. How do structural modifications (e.g., varying alkylthio chains) affect biological activity and toxicity?
Data from analogous triazole derivatives reveal:
Q. How should researchers address contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Assay variability : Differences in enzyme sources (e.g., human vs. bovine AChE) or buffer conditions (pH, ionic strength) .
- Synthetic impurities : By-products (e.g., sulfoxides) in crude samples may skew results. Validate purity via HPLC (>95%) .
- Cell-line specificity : Antimicrobial activity varies between Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Resolution : Replicate experiments under standardized protocols and report detailed synthetic/analytical conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
